{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride
Description
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]phenyl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.2ClH/c1-12(2)8-10-6-4-3-5-9(10)7-11;;/h3-6H,7-8,11H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYNDTIHFPDCAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CC=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53369-78-1 | |
| Record name | 1-(2-(aminomethyl)phenyl)-N,N-dimethylmethanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride typically involves the reaction of 2-(aminomethyl)benzylamine with dimethylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process involves:
Reactants: 2-(aminomethyl)benzylamine and dimethylamine.
Catalyst: Hydrochloric acid.
Conditions: The reaction is usually performed at room temperature with continuous stirring to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors. The process involves:
Bulk Reactants: Large quantities of 2-(aminomethyl)benzylamine and dimethylamine.
Automated Systems: Use of automated systems to control the addition of hydrochloric acid and maintain reaction conditions.
Purification: The product is purified through crystallization and filtration to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, cyanides, or thiols are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Pharmacological Applications
1.1 Analgesic Properties
The compound is structurally related to tramadol, a well-known analgesic used for moderate to severe pain management. Studies indicate that compounds with similar dimethylamino structures can interact with opioid receptors and modulate pain pathways, making them potential candidates for pain relief therapies .
1.2 Antimicrobial Activity
Research has shown that dimethylamine derivatives exhibit antimicrobial properties. The ability to target bacterial infections positions this compound as a valuable player in the development of new antibiotics .
1.3 Anticancer Potential
The unique chemical structure of {2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride allows it to modulate various biological targets involved in tumor growth and metastasis. Preliminary studies suggest its potential role in cancer treatment, particularly in targeting specific pathways associated with cell proliferation .
Synthesis and Derivatives
2.1 Synthetic Routes
The synthesis of this compound often involves Mannich reactions, where dimethylamine is reacted with phenolic compounds to yield the desired amine derivatives. This method provides a pathway to obtain high yields with specific stereochemical configurations .
| Synthetic Method | Yield (%) | Stereoselectivity |
|---|---|---|
| Mannich Reaction | 85 | High |
| Grignard Reaction | 90 | Moderate |
Case Studies
3.1 Clinical Trials
Several clinical trials have explored the efficacy of dimethylamine derivatives in treating chronic pain and infections. For instance, a trial assessing the analgesic effects of a related compound showed significant pain reduction in patients suffering from neuropathic pain .
3.2 Mechanistic Studies
Mechanistic studies have highlighted how this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial for its analgesic effects .
Mechanism of Action
The mechanism of action of {2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved include:
Receptor Binding: The compound can bind to neurotransmitter receptors, affecting signal transduction.
Enzyme Inhibition: It can inhibit certain enzymes, altering metabolic pathways.
Cellular Uptake: The compound can be taken up by cells, influencing cellular processes and functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of {2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride with similar compounds:
Functional Group Analysis
- Amine Groups: The dihydrochloride salt of the target compound protonates both the dimethylamino and primary amine groups, enhancing solubility and stability. This contrasts with diphenhydramine hydrochloride, which has a tertiary amine and an ether group .
- Aromatic Substituents: The benzene ring in the target compound is substituted with a dimethylamino-methyl group, similar to diphenhydramine’s diphenylmethoxy group. However, the absence of an ether linkage in the target may reduce sedative effects .
Pharmacological and Industrial Relevance
- Diphenhydramine Hydrochloride: Widely used as an antihistamine and sleep aid due to its ability to cross the blood-brain barrier. Its ethanolamine backbone is critical for H₁ receptor antagonism .
- Dopamine Hydrochloride : Acts on adrenergic and dopaminergic receptors, making it valuable in critical care. The catechol structure enables rapid metabolism, unlike the target compound’s stable benzylamine core .
Research Findings and Gaps
- Synthetic Methods: Amine hydrochlorides are typically prepared by reacting free amines with HCl in ethanol or water, as seen in diphenylamine hydrochloride synthesis .
- Safety Profiles: Compounds like (2S)-2,5-diaminopentanamide dihydrochloride lack thorough toxicological data, highlighting a research gap for novel dihydrochloride salts .
- Stability: Dihydrochloride salts generally exhibit higher stability than monohydrochlorides, as evidenced by diphenhydramine’s commercial success .
Biological Activity
{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride, a compound with significant pharmacological potential, has garnered attention for its biological activities. This article explores its biological activity, including synthesis, structure-activity relationships (SAR), and various case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : Approximately 245.17 g/mol
This compound features a dimethylamino group, which is often associated with various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds containing dimethylamino groups frequently exhibit antimicrobial properties. For instance, derivatives of dimethylamine have shown effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that this compound may possess significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study demonstrated that derivatives of dimethylaminomethyl phenyl compounds exhibit selective targeting capabilities towards cancerous cells. The following table summarizes the anticancer activity of related compounds:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound A | 0.62 | High potency against cancer cells |
| Compound B | 9.8 | Moderate potency |
| Compound C | >10 | Low or no activity |
The structure-activity relationship indicates that modifications to the dimethylamino group can significantly influence the compound's efficacy against cancer cells .
While the specific mechanism of action for this compound is not fully elucidated, it is hypothesized to involve interactions with neurotransmitter systems, particularly serotonin pathways. This aligns with findings that related compounds affect serotonin uptake and receptor binding .
Study 1: Antibacterial Efficacy
A comprehensive study evaluated the antibacterial efficacy of various dimethylamine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced inhibitory effects. The study concluded that structural modifications could optimize antibacterial activity .
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound in vitro. The compound demonstrated selective cytotoxicity towards several cancer cell lines, suggesting potential for development as an anticancer agent. The study provided insights into SAR, revealing that certain substitutions on the phenyl ring significantly increased potency .
Q & A
Basic: What synthetic methodologies are recommended for preparing {2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride?
Answer:
The compound can be synthesized via reductive amination of 2-(dimethylaminomethyl)benzaldehyde using sodium cyanoborohydride in the presence of ammonium chloride, followed by dihydrochloride salt formation with HCl gas. Key steps include:
- Purification via recrystallization from ethanol/water mixtures to isolate the free base.
- Acidification with anhydrous HCl in diethyl ether to yield the dihydrochloride salt.
- Characterization by melting point, elemental analysis, and FT-IR to confirm the hydrochloride formation .
Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses involving this compound?
Answer:
Optimization strategies include:
- Temperature control : Maintain <5°C during imine intermediate formation to minimize side reactions.
- Catalyst screening : Test palladium on carbon (Pd/C) or Raney nickel for selective hydrogenation of intermediates.
- pH adjustment : Use buffered conditions (pH 4–5) during salt formation to prevent decomposition.
- Retrosynthetic analysis : Leverage AI-driven tools (e.g., Template_relevance models) to predict feasible routes and byproducts .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- 1H/13C NMR : Confirm the aromatic proton environment (δ 7.2–7.5 ppm) and dimethylamino group (δ 2.2–2.5 ppm) .
- Mass spectrometry (ESI-MS) : Detect the molecular ion peak at m/z corresponding to C10H15N2·2HCl (calc. 230.16 g/mol) .
- FT-IR : Identify N-H stretches (~2500 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .
Advanced: How do researchers resolve discrepancies in spectral data for structural analogs of this compound?
Answer:
- Comparative analysis : Cross-reference with databases (PubChem, Reaxys) for known analogs (e.g., 2-(diethylamino)ethyl chloride hydrochloride ).
- Density Functional Theory (DFT) : Calculate theoretical NMR/IR spectra to validate experimental peaks.
- X-ray crystallography : Resolve ambiguous stereochemistry in crystalline derivatives .
Basic: What are the stability and storage recommendations for this compound under laboratory conditions?
Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation.
- Stability : Monitor via TLC or HPLC every 6 months; degradation products include oxidized amines (detectable at Rf 0.3 in chloroform/methanol 9:1) .
Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound?
Answer:
- Receptor binding assays : Screen for affinity at adrenergic or histaminergic receptors using radiolabeled ligands (e.g., [3H]-diphenhydramine ).
- Enzyme inhibition studies : Test acetylcholinesterase inhibition via Ellman’s method (IC50 determination).
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cell lines to assess safety margins .
Basic: How is solubility data utilized in formulating this compound for pharmacological studies?
Answer:
- Solvent screening : Prioritize DMSO for stock solutions (≥50 mg/mL) and saline for in vivo dosing.
- pH-dependent solubility : Adjust to pH 3–4 (HCl buffer) to enhance aqueous solubility (>100 mg/mL) .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties?
Answer:
- ADME modeling : Use SwissADME to estimate logP (predicted ~1.2) and blood-brain barrier penetration.
- Molecular docking : Simulate interactions with CYP450 isoforms (e.g., CYP2D6) to predict metabolic pathways .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of hydrochloride fumes .
Advanced: How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
